Calcium 2-hydroxy-3-methylvalerate
Description
Properties
CAS No. |
93778-32-6 |
|---|---|
Molecular Formula |
C12H22CaO6 |
Molecular Weight |
302.38 g/mol |
IUPAC Name |
calcium;2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
LISYOSJUJNUSPU-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium 2-hydroxy-3-methylvalerate typically involves the reaction of 2-hydroxy-3-methylvaleric acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Dehydrogenase Activity (mLDHD)
The mitochondrial lactate dehydrogenase (mLDHD) catalyzes the oxidation of D-2-hydroxy-3-methylvalerate to 2-keto-3-methylvalerate . Key findings include:
-
Cofactor dependence : Requires Mn²⁺ for optimal activity (30–200 μM concentration) .
-
pH sensitivity : Maximal activity at pH 7.4, aligning with physiological conditions .
-
Substrate specificity : Converts D-2-hydroxy-3-methylvalerate with high catalytic efficiency due to reduced Kₘ values compared to D-lactate .
Reaction :
Calcium Salt Formation
A patented process involves:
-
Lactone hydrolysis : Hydrolysis of lactones derived from ketene and acetone under acidic conditions (e.g., HCl) .
-
Calcium salt synthesis : Reaction with Ca(OH)₂ in ethanol, followed by heating to distill off methyl tert-butyl ether (MTBE) .
-
Purification : Filtration, washing with ethanol, and drying under reduced pressure .
Key conditions :
| Step | Details |
|---|---|
| Reaction temperature | 40–50°C during hydrolysis and salt formation |
| Solvent | Ethanol or acetone-based mixtures |
| Catalyst | Ca(OH)₂ for salt precipitation |
| Yield | Up to 75% with >99.5% purity (HPLC) |
Chemical Stability and Interactions
-
Zn²⁺ sensitivity : Zinc ions destabilize mLDHD by abolishing FAD fluorescence, suggesting potential inhibition .
-
Solubility : Calcium 2-hydroxy-3-methylvalerate is a solid at room temperature, with extraction facilitated by MTBE .
Structural and Analytical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₂CaO₆ |
| Molecular weight | 302.38 g/mol |
| IUPAC name | Calcium 2-hydroxy-3-methylpentanoate |
| CAS number | 93778-32-6 |
Scientific Research Applications
Chemical Properties and Structure
Calcium 2-hydroxy-3-methylvalerate is characterized by its molecular formula and belongs to the class of hydroxy fatty acids. It is a solid at room temperature and is generated through the reduction of 2-keto-3-methylvaleric acid, primarily in biological systems such as yeast (e.g., Saccharomyces cerevisiae) .
Scientific Research Applications
-
Metabolic Studies
- Role in Amino Acid Biosynthesis : this compound serves as an intermediate in the biosynthesis pathways of essential amino acids like valine, leucine, and isoleucine. Understanding its role can provide insights into metabolic disorders related to branched-chain amino acids .
- Biomarker for Metabolic Disorders : Elevated levels of this compound have been associated with certain metabolic diseases, such as maple syrup urine disease (MSUD), highlighting its potential as a biomarker for diagnostic purposes .
- Nutritional Applications
- Pharmaceutical Research
Industrial Applications
- Biodegradable Plastics
- Food Industry
Data Tables
Case Studies
-
Metabolic Disorder Case Study
- A study highlighted the correlation between elevated levels of this compound and MSUD, suggesting its utility as a diagnostic marker. Patients with this condition exhibited significantly higher concentrations of the compound compared to healthy controls, indicating its relevance in clinical diagnostics .
- Athletic Performance Study
Mechanism of Action
The mechanism of action of calcium 2-hydroxy-3-methylvalerate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites. The compound also plays a role in calcium signaling pathways, which are crucial for various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Calcium 2-hydroxy-3-methylvalerate shares structural and metabolic similarities with several organic acids and their derivatives. Below is a detailed comparison based on chemical properties, biological roles, and experimental data.
Structural Analogues
2-Methylbutyrylcarnitine (C5):
- Structure: A carnitine conjugate of 2-methylbutyric acid, involved in fatty acid oxidation.
- Metabolic Role: Facilitates mitochondrial transport of short-chain fatty acids. In fetal bovine liver studies, its concentration correlated with altered lipid metabolism under maternal dietary interventions .
- Quantitative Data:
| Compound | Mean Concentration (μM) | Fold Change (vs. Control) | Source |
|---|---|---|---|
| 2-Methylbutyrylcarnitine (C5) | 0.3794 | 0.77–1.16 | |
| Ca-HMV | 0.5237 | 0.76–1.06 |
- Key Difference: Unlike Ca-HMV, 2-methylbutyrylcarnitine is directly involved in fatty acid transport, whereas Ca-HMV is linked to amino acid degradation (e.g., isoleucine) .
Tiglylcarnitine (C5:1-DC): Structure: A dicarboxylic carnitine derivative with a double bond at the second carbon. Metabolic Role: Associated with mitochondrial dysfunction and inborn errors of metabolism. In fetal bovine liver, tiglylcarnitine levels showed significant variability under nutrient stress (fold change: 0.70–1.40) . Quantitative Comparison: Compound Mean Concentration (μM) Fold Change (vs. Control) Source Tiglylcarnitine (C5:1-DC) 0.7393 0.70–1.40 Ca-HMV 0.5237 0.76–1.06 Key Difference: Tiglylcarnitine is more sensitive to oxidative stress, whereas Ca-HMV fluctuations are tied to protein catabolism and xenobiotic detoxification .
Functional Analogues
2-Hydroxyglutarate: Structure: A hydroxylated derivative of glutarate. Metabolic Role: Linked to cancer metabolism (e.g., IDH mutations) and mitochondrial disorders. In NIH metabolomic datasets, 2-hydroxyglutarate showed higher baseline concentrations (2.52–7.60 μM) compared to Ca-HMV (0.67–2.64 μM) .
Lactate: Structure: A monocarboxylic acid with a hydroxyl group. Metabolic Role: Central to anaerobic glycolysis. In cats undergoing weight loss, both lactate and Ca-HMV were elevated in serum, but lactate showed stronger correlations with carbohydrate metabolism (MDA > 2.0) compared to Ca-HMV (MDA ~1.5) .
Biological Activity
Calcium 2-hydroxy-3-methylvalerate, also known as calcium 2-hydroxyisovalerate, is a compound derived from the metabolism of branched-chain amino acids, particularly L-isoleucine. Its biological activity has garnered attention due to its implications in various metabolic pathways and potential therapeutic applications. This article explores the compound's biological activity, biochemical interactions, and relevant research findings.
This compound is characterized by its structure, which includes a hydroxyl group and a methyl group attached to a valeric acid backbone. This configuration allows it to participate in various biochemical reactions, particularly those involving dehydrogenases.
Biochemical Activity
-
Metabolism and Enzymatic Reactions :
- This compound is metabolized by lactate dehydrogenase D (mLDHD), which catalyzes its conversion into 2-keto-3-methylvalerate. This reaction is crucial for maintaining metabolic homeostasis in tissues with high metabolic rates, such as muscle and liver .
- The enzyme exhibits optimal activity in the presence of manganese ions (Mn²⁺) and shows varying degrees of activity with other divalent cations .
-
Comparative Enzymatic Efficiency :
- Studies indicate that mLDHD displays significantly increased catalytic efficiencies for D-2-hydroxyisovalerate and D-2-hydroxyisocaproate compared to D-lactate, suggesting that this compound may play a role in energy metabolism under certain physiological conditions .
- The compound's interaction with mLDHD highlights its potential role in metabolic disorders where branched-chain amino acid metabolism is disrupted.
Clinical Implications
This compound has been implicated in several metabolic diseases:
- Maple Syrup Urine Disease (MSUD) : Elevated levels of this compound have been observed in patients with MSUD, a disorder characterized by an inability to metabolize branched-chain amino acids effectively. This leads to neurological dysfunction and other systemic issues .
- Phenylketonuria (PKU) : Similar metabolic disturbances are noted in patients with PKU, where this compound acts as a biomarker for metabolic derangements .
Case Studies
-
Metabolic Profiles :
- A study examining the urine and plasma of patients with LDHD mutations found significantly elevated concentrations of D-lactate and various hydroxyacids, including this compound. This suggests that loss-of-function mutations in LDHD contribute to the accumulation of these metabolites, potentially leading to clinical symptoms associated with metabolic dysregulation .
-
Therapeutic Potential :
- Research indicates that supplementation with this compound could ameliorate some symptoms associated with metabolic disorders by enhancing the efficiency of metabolic pathways involving branched-chain amino acids.
Data Tables
| Compound | Enzymatic Activity | Clinical Significance |
|---|---|---|
| This compound | High with mLDHD | Elevated in MSUD and PKU patients |
| D-Lactate | Baseline | Common metabolite; involved in lactic acidosis |
| D-2-Hydroxyisovalerate | Increased | Biomarker for branched-chain amino acid metabolism |
Q & A
Q. What analytical methods are recommended for detecting and quantifying 2-hydroxy-3-methylvalerate (HMVA) in biological samples?
HMVA can be quantified using nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), or enzymatic assays. For urine or serum samples, LC-MS is preferred due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Deproteinization using organic solvents (e.g., methanol) to avoid interference.
- Internal Standards : Deuterated HMVA or structurally similar compounds for calibration.
- Validation : Linearity, limit of detection (LOD), and recovery rates must be established per FDA/EMA guidelines. HMVA levels in urine are reported as molar ratios to creatinine to normalize for renal function . NMR metabolomics (e.g., 1H-NMR at δ 1.0–1.5 ppm for branched-chain derivatives) is effective for untargeted profiling in cell cultures or tissues .
Q. How is HMVA linked to metabolic disorders like maple syrup urine disease (MSUD)?
HMVA is a stereoisomeric byproduct of L-isoleucine oxidation. In MSUD, mutations in branched-chain α-ketoacid dehydrogenase (BCKDH) disrupt the catabolism of branched-chain amino acids (BCAAs), leading to HMVA accumulation. Methodologically:
- Diagnostic Assays : Urinary HMVA/Creatinine ratios are measured via gas chromatography-MS (GC-MS) to confirm MSUD.
- Pathway Analysis : Isotope tracing with 13C-labeled isoleucine can map flux through alternative oxidative pathways .
Advanced Research Questions
Q. How should researchers design metabolomics studies to investigate HMVA’s role in cellular stress responses?
- Experimental Setup : Expose microbial or mammalian cell cultures to osmotic stress (e.g., high NaCl) and monitor HMVA via time-course metabolomics.
- Multi-Omics Integration : Combine transcriptomics (e.g., phaC gene expression) with metabolomics to identify regulatory mechanisms.
- Statistical Analysis : Use multivariate tools like PCA or PLS-DA to differentiate metabolite profiles between stress conditions and controls. Reference HMVA’s correlation with ABC transporter activity in osmotic stress adaptation .
Q. How can contradictory data on HMVA levels across studies be resolved?
Discrepancies may arise from:
- Sample Heterogeneity : Differences in patient cohorts (e.g., age, diet) or microbial cultures.
- Analytical Variability : Standardize protocols using reference materials (e.g., NIST SRMs).
- Statistical Adjustment : Apply false discovery rate (FDR) correction to metabolomics datasets and validate findings with orthogonal methods (e.g., enzymatic assays vs. NMR) .
Q. What experimental strategies are effective for structural elucidation of HMVA and its isomers?
- NMR Spectroscopy : Use 2D-HMBC to identify carbon-proton correlations (e.g., δH 5.87 ppm for H-12 coupling with C-1’ at δC 175.4 in limonoid derivatives) .
- Chiral Chromatography : Separate stereoisomers (2S,3S vs. 2R,3R) using columns with cyclodextrin-based stationary phases.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How can microbial production of HMVA-containing biopolymers be optimized?
- Activated Sludge Models : Operate lab-scale bioreactors with feast-famine cycles to enrich PHA-producing consortia. Monitor phaC gene diversity via T-RFLP or metagenomics .
- Gene Knockouts : Engineer Alcaligenes spp. to overexpress phaC and block competing pathways (e.g., β-oxidation).
- Product Characterization : Extract polymers and analyze monomer composition via GC-MS after methanolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
